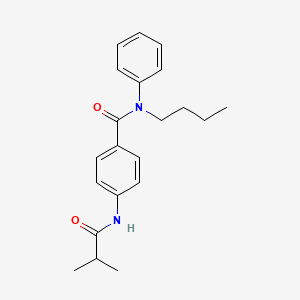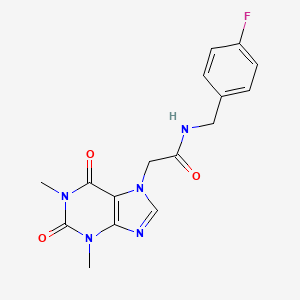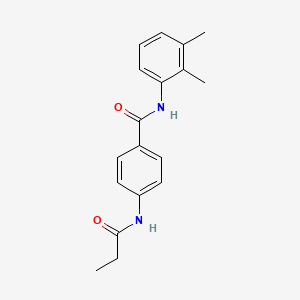![molecular formula C13H15NO5S B4238841 2-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}phenyl acetate](/img/structure/B4238841.png)
2-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}phenyl acetate
Vue d'ensemble
Description
2-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}phenyl acetate, also known as DT-010, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has shown promising results in various studies. In
Mécanisme D'action
2-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}phenyl acetate exerts its therapeutic effects through various mechanisms. In cancer research, 2-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}phenyl acetate inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, 2-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}phenyl acetate inhibits the production of inflammatory cytokines by blocking the NF-κB signaling pathway. In neurological disorder research, 2-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}phenyl acetate protects neurons from oxidative stress by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species.
Biochemical and Physiological Effects:
2-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}phenyl acetate has been shown to have various biochemical and physiological effects. In cancer research, 2-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}phenyl acetate reduces the expression of oncogenes and increases the expression of tumor suppressor genes. In inflammation research, 2-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}phenyl acetate reduces the production of nitric oxide and prostaglandin E2. In neurological disorder research, 2-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}phenyl acetate increases the expression of brain-derived neurotrophic factor and improves synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}phenyl acetate has several advantages and limitations for lab experiments. One advantage is that it has shown promising results in various studies and has a high purity. Another advantage is that it has a relatively low toxicity and can be administered orally. One limitation is that the mechanism of action is not fully understood, and further studies are needed to elucidate its therapeutic effects. Another limitation is that 2-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}phenyl acetate has not been studied extensively in clinical trials, and its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for 2-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}phenyl acetate research. One direction is to further elucidate the mechanism of action and identify potential targets for therapeutic intervention. Another direction is to study the safety and efficacy of 2-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}phenyl acetate in clinical trials. Additionally, 2-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}phenyl acetate could be studied in combination with other drugs to enhance its therapeutic effects. Finally, 2-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}phenyl acetate could be studied in animal models of various diseases to further explore its potential therapeutic applications.
Conclusion:
2-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}phenyl acetate is a chemical compound that has shown promising results in various scientific research studies. It has potential therapeutic applications in cancer, inflammation, and neurological disorders. Further research is needed to fully understand its mechanism of action and to study its safety and efficacy in humans. 2-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}phenyl acetate has several advantages and limitations for lab experiments, and there are several future directions for research. Overall, 2-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}phenyl acetate has the potential to be a valuable therapeutic agent in the field of medicine.
Applications De Recherche Scientifique
2-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}phenyl acetate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}phenyl acetate has been shown to inhibit the growth of various cancer cells, including breast cancer, liver cancer, and lung cancer. Inflammation research has shown that 2-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}phenyl acetate can reduce inflammation by inhibiting the production of inflammatory cytokines. Neurological disorder research has shown that 2-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}phenyl acetate can protect neurons from oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
[2-[(1,1-dioxothiolan-3-yl)carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S/c1-9(15)19-12-5-3-2-4-11(12)13(16)14-10-6-7-20(17,18)8-10/h2-5,10H,6-8H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUADRZDEDFSATR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]phenyl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]-4-(methylthio)butanoic acid](/img/structure/B4238758.png)
![{3-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4238775.png)
![2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B4238783.png)
![N-[3-(methylthio)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4238791.png)
![5-bromo-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4238795.png)

![N-({[2-(difluoromethoxy)phenyl]amino}carbonyl)benzamide](/img/structure/B4238805.png)
![4-{[(4-chlorophenyl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4238812.png)



![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B4238842.png)
![2-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4238844.png)
